molecular formula C9H18ClN B1445451 {Spiro[2.5]octan-6-yl}methanamine hydrochloride CAS No. 877125-95-6

{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Cat. No. B1445451
M. Wt: 175.7 g/mol
InChI Key: COQGAGRRZZQWTI-UHFFFAOYSA-N
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Patent
US09365499B2

Procedure details

Compound 8-5 (2.85 g, 10.4 mmol) was dissolved in 30 mL of methanol, added 0.2 g of palladium on carbon and 1 mL of concentrated hydrochloric acid, and subjected to catalytic hydrogenation reaction overnight and filtered to remove insolubles, then concentrated to give Compound 8-6 (1.8 g, yield 98.5%).
Name
Compound 8-5
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
98.5%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OCC3C=CC=CC=3)[CH2:5][CH2:4]2)[CH2:2]1.[ClH:21]>CO.[Pd]>[ClH:21].[CH2:2]1[C:3]2([CH2:8][CH2:7][CH:6]([CH2:9][NH2:10])[CH2:5][CH2:4]2)[CH2:1]1 |f:4.5|

Inputs

Step One
Name
Compound 8-5
Quantity
2.85 g
Type
reactant
Smiles
C1CC12CCC(CC2)CNC(OCC2=CC=CC=C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to catalytic hydrogenation reaction overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CC12CCC(CC2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.